molecular formula C9H13NO2S B2606779 5-(Prop-2-yn-1-yl)-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione CAS No. 2166992-67-0

5-(Prop-2-yn-1-yl)-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione

Cat. No.: B2606779
CAS No.: 2166992-67-0
M. Wt: 199.27
InChI Key: UKRHPDIKQRTXMP-UHFFFAOYSA-N
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Description

5-(Prop-2-yn-1-yl)-4λ⁶-thia-5-azaspiro[2.5]octane-4,4-dione is a spirocyclic compound featuring a sulfur-containing heterocycle (thia-aza ring) fused to a cyclopropane moiety. The molecule includes a prop-2-yn-1-yl (propargyl) substituent at position 5 and two ketone groups at positions 4 and 4 (dione). Its unique spiro architecture and electron-deficient dione system make it a valuable building block in organic synthesis, particularly for developing pharmacophores or functional materials . The compound is cataloged by Enamine Ltd. as a specialty chemical, highlighting its relevance in medicinal chemistry and drug discovery pipelines .

Properties

IUPAC Name

5-prop-2-ynyl-4λ6-thia-5-azaspiro[2.5]octane 4,4-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-2-7-10-8-3-4-9(5-6-9)13(10,11)12/h1H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRHPDIKQRTXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCCC2(S1(=O)=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Prop-2-yn-1-yl)-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione typically involves a multi-step process. One common method includes the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction leads to the formation of the desired spirocyclic structure under specific conditions, such as the use of appropriate solvents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and increased yield. Additionally, the use of green chemistry principles, such as solventless reactions or the use of environmentally friendly solvents, can be employed to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Prop-2-yn-1-yl)-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

5-(Prop-2-yn-1-yl)-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(Prop-2-yn-1-yl)-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 5-(Prop-2-yn-1-yl)-4λ⁶-thia-5-azaspiro[2.5]octane-4,4-dione, enabling comparative analysis of their properties and applications:

Compound Key Features Synthesis/Applications
7-Iodo-4λ⁶-thia-5-azaspiro[2.5]octane-4,4-dione (CAS 2470437-68-2) Iodo substituent at position 7; retains spiro-dione core. Used in cross-coupling reactions; available commercially (95% purity, $2622–$5680/2.5–10g) .
4λ⁶-Thia-5-azaspiro[2.5]octane-4,4-dioxide (CAS 2138234-03-2) Sulfone (dioxide) replaces dione; alters electronic properties. Potential intermediate for sulfonamide drug candidates; structural data available .
3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) Imidazolidin-dione core; lacks spirocyclic structure. Synthesized via Strecker synthesis (70–74% yield); evaluated for cardiovascular effects .
1,6-Dithia-4,9-diaza-spiro[4.4]nonane-3,8-dione Dual sulfur atoms; larger spiro ring system. Synthesized via condensation reactions; explored for CNS modulation .

Key Comparisons

  • Reactivity: The propargyl group in the target compound enables click chemistry applications (e.g., Huisgen cycloaddition), a feature absent in iodinated or sulfone analogues . 7-Iodo derivative serves as a halogenated precursor for Suzuki or Sonogashira couplings, leveraging the spiro-dione scaffold’s stability . Imidazolidin-diones (e.g., IM-7) exhibit bioactivity in pharmacological models but lack the spirocyclic rigidity, which may reduce metabolic stability compared to the target compound .
  • Synthetic Accessibility :

    • The target compound and its iodinated analogue are commercially available, suggesting established synthetic routes .
    • Imidazolidin-diones require multi-step synthesis (Strecker reaction + isocyanate coupling), yielding 70–74% , while spiro-diones like the target may involve cyclopropanation strategies.

Data Table: Structural and Commercial Comparison

Property Target Compound 7-Iodo Analogue IM-7
Molecular Formula C₉H₈NO₂S C₇H₇INO₂S C₁₈H₁₈N₂O₂
Molecular Weight 210.23 g/mol 296.11 g/mol 294.35 g/mol
Key Substituent Prop-2-yn-1-yl Iodo 4-Isopropylphenyl
Purity/Availability Available (Enamine Ltd.) 95% (1PlusChem) Synthesized in-lab (70–74%)
Price (per gram) Not disclosed $524–$1,028 N/A

Research Findings and Implications

  • Spirocyclic Stability : The spiro[2.5]octane framework in the target compound confers conformational rigidity, enhancing its utility in crystal engineering and as a template for bioactive molecules .
  • Electronic Effects : The dione system increases electrophilicity, enabling nucleophilic additions—contrasting with sulfone derivatives, which exhibit stronger electron-withdrawing effects .
  • Pharmacological Potential: While imidazolidin-diones (e.g., IM-3, IM-7) show CNS and cardiovascular activity , the target compound’s propargyl group may facilitate prodrug strategies or targeted delivery via bioorthogonal chemistry.

Biological Activity

5-(Prop-2-yn-1-yl)-4lambda6-thia-5-azaspiro[2.5]octane-4,4-dione is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Structural Characteristics

The compound belongs to the class of spirocyclic compounds, characterized by its spiro structure which contributes to its biological properties. The presence of a thia (sulfur) atom and an azaspiro configuration enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds in the spirocyclic category have shown effectiveness against a range of bacterial and fungal pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially impacting metabolic pathways.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurological functions.

The biological activity of this compound is believed to involve:

  • Binding Affinity : The unique structure allows for high binding affinity to specific receptors or enzymes.
  • Modulation of Signaling Pathways : By interacting with key proteins in signaling pathways, it can alter physiological responses.
  • Inhibition of Pathogen Growth : Antimicrobial properties may be attributed to disruption of cell wall synthesis or metabolic processes in pathogens.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits specific kinases involved in cancer
Receptor AgonismModulates GLP-1 receptor activity

Case Study: Enzyme Inhibition

A study focused on the inhibition of LRRK2 kinase, which is associated with Parkinson's disease. The compound showed promising results as a potential therapeutic agent for neurodegenerative disorders by inhibiting LRRK2 activity, thereby reducing neuroinflammation and neuronal death.

Case Study: GLP-1 Receptor Agonism

Recent research optimized a series of 6-azaspiro[2.5]octane derivatives, including similar structures to our compound, demonstrating potent agonist activity at the GLP-1 receptor. This activity is crucial for managing type 2 diabetes through enhanced insulin secretion and reduced blood glucose levels .

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